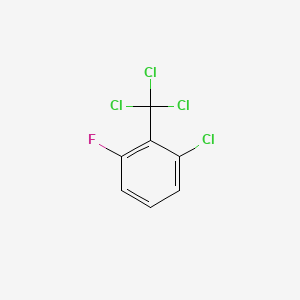

2-Chloro-6-fluorobenzotrichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-2-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4F/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAGDDZKFJHOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233448 | |

| Record name | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84473-83-6 | |

| Record name | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84473-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084473836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-fluoro-2-(trichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Chloro-6-fluorobenzotrichloride (CAS No. 84473-83-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for 2-Chloro-6-fluorobenzotrichloride, a halogenated aromatic compound with applications as a chemical intermediate. The information is compiled for use in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 84473-83-6 | [1] |

| Molecular Formula | C7H3Cl4F | [1][2] |

| Molecular Weight | 247.91 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Synonyms | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene, α,α,α,2-Tetrachloro-6-fluorotoluene | [1][4] |

| Purity | Typically available at ≥97% | [1] |

| Boiling Point | No data available | [2] |

| Melting Point | No data available | [2] |

| Density | No data available | [2] |

| Solubility in Water | No data available | [2] |

Safety and Handling

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory when handling this compound.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Source: BLD Pharmatech Safety Data Sheet[2]

Precautionary Statements & Personal Protective Equipment (PPE)

Standard precautionary measures include avoiding contact with skin, eyes, and clothing, and preventing inhalation of dust or vapors.[2] Operations should be conducted in a well-ventilated area or a fume hood.[2]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

-

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of other valuable chemical entities, such as 2-chloro-6-fluorobenzaldehyde.[5][6] The primary route to its formation is through the exhaustive chlorination of the methyl group of 2-chloro-6-fluorotoluene.

Experimental Protocol: Synthesis Pathway

The following protocol is based on the methodology described for the synthesis of 2-chloro-6-fluorobenzaldehyde, where this compound is a crucial, albeit transient, intermediate.[5][6]

Reaction: Chlorination of 2-chloro-6-fluorotoluene

-

Apparatus Setup: A multi-necked reaction flask is equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. The apparatus should be connected to a tail gas absorption system to neutralize excess chlorine and HCl byproduct.

-

Reactants: Charge the reaction flask with 2-chloro-6-fluorotoluene. A radical initiator or UV light (e.g., a metal-halide lamp) is used to initiate the chlorination.[5][6]

-

Chlorination: Heat the reaction mixture to a temperature between 100-200 °C.[5][6] Introduce chlorine gas into the reaction mixture under vigorous stirring and illumination.

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) to observe the sequential formation of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzal dichloride, and finally this compound. The chlorination is continued until the starting material and mono/di-chlorinated intermediates are consumed.

-

Intermediate Formation: The product of this exhaustive side-chain chlorination is this compound.

-

Further Reaction (Hydrolysis): For the synthesis of 2-chloro-6-fluorobenzaldehyde, the crude this compound is not isolated but is directly subjected to hydrolysis. This is typically achieved by the addition of water and a strong acid catalyst (e.g., sulfuric acid or a solid superacid) at elevated temperatures (100-200 °C).[5][6]

-

Purification: If isolation of this compound is desired, fractional distillation under reduced pressure would be the standard method for purification, separating it from any remaining starting material or under-chlorinated products.

Applications in Drug Development

Halogenated organic molecules are of significant interest in medicinal chemistry. The presence of chlorine and fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[7]

While specific drugs derived directly from this compound are not prominently documented, its hydrolysis product, 2-chloro-6-fluorobenzaldehyde, is a known precursor in the synthesis of pharmaceuticals and agrochemicals.[5][8][9] For example, 2-chloro-6-fluorobenzaldehyde is used in the production of the antiseptic medications dicloxacillin and flucloxacillin.[9] This highlights the role of this compound as a grandfather intermediate in the synthesis of pharmaceutically active compounds.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the compounds involved.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 84473-83-6 Name: 1-chloro-3-fluoro-2-(trichloromethyl)benzene [xixisys.com]

- 5. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Chloro-6-fluorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic context of 2-Chloro-6-fluorobenzotrichloride. While direct experimental and biological data for this specific compound are limited in publicly available literature, this document consolidates the existing information and explores the relevance of its structural motifs in medicinal chemistry.

Molecular Structure and Properties

This compound, also known by its IUPAC name 1-Chloro-3-fluoro-2-(trichloromethyl)benzene, is a halogenated aromatic compound. Its key structural and physical data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₄F | [1][2] |

| Molecular Weight | 247.9091 g/mol | [1] |

| CAS Number | 84473-83-6 | [1][3] |

| Appearance | Solid | [1] |

| Synonyms | alpha,alpha,alpha,2-Tetrachloro-6-fluorotoluene, 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | [1] |

Synthesis Pathway

This compound is a known intermediate in the synthesis of 2-chloro-6-fluorobenzaldehyde, starting from 2-chloro-6-fluorotoluene[4][5][6]. The synthetic process involves a multi-step chlorination reaction.

A patented method describes the photochlorination of 2-chloro-6-fluorotoluene, which generates a mixture of chlorinated intermediates, including mono-, di-, and trichlorinated products at the methyl group[4][5][6]. This compound is the trichlorinated species in this mixture. The subsequent steps of the patented process focus on converting this mixture into 2-chloro-6-fluorobenzaldehyde and do not detail the isolation of pure this compound.

Experimental Protocols

General Procedure from Patent (for Aldehyde Synthesis): A general procedure involves charging a reaction vessel with 2-chloro-6-fluorotoluene and initiating a chlorination reaction under illumination at elevated temperatures (100-200 °C)[4]. The reaction progress is monitored by gas chromatography. Once the desired mixture of chlorinated products is obtained, the reaction mixture is then subjected to hydrolysis using a solid superacid and water to yield 2-chloro-6-fluorobenzaldehyde[4][5].

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, MS) for this compound were found in the searched literature. For researchers requiring this data, it would need to be generated experimentally upon synthesis and purification of the compound.

Applications in Drug Development

Direct biological activity or involvement in specific signaling pathways for this compound has not been reported. Its primary role is that of a chemical intermediate. However, the "2-chloro-6-fluorophenyl" structural motif is present in molecules with demonstrated biological activity, suggesting the potential utility of its derivatives in drug discovery.

For instance, a potent and selective microsomal prostaglandin E₂ synthase-1 (mPGES-1) inhibitor, developed for inflammatory conditions like rheumatoid arthritis, incorporates this moiety[7]. The downstream product, 2-chloro-6-fluorobenzaldehyde, is a precursor for the antiseptics dicloxacillin and flucloxacillin, as well as various pesticides[8]. The use of chlorinated compounds is a widespread strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates[9][10].

Due to the absence of specific biological data for this compound, a signaling pathway diagram cannot be provided. Researchers interested in this compound would likely use it as a building block for the synthesis of more complex molecules to be tested in biological assays.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2-Chloro-4-fluorobenzotrichloride | C7H3Cl4F | CID 20158503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 84473-83-6 [chemicalbook.com]

- 4. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

An In-depth Technical Guide to α,α,α,2-Tetrachloro-6-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound α,α,α,2-Tetrachloro-6-fluorotoluene (CAS No. 84473-83-6), also known as 2-Chloro-6-fluorobenzotrichloride. Due to the limited availability of detailed experimental data in publicly accessible scientific literature, this document focuses on compiling and presenting the existing fundamental chemical properties, safety information, and data on structurally related compounds to offer a foundational understanding for researchers. This guide aims to be a resource for those interested in the potential synthesis, characterization, and evaluation of this compound.

Chemical Identity and Properties

This section summarizes the known physicochemical properties of α,α,α,2-Tetrachloro-6-fluorotoluene.

| Property | Value | Source |

| Chemical Name | α,α,α,2-Tetrachloro-6-fluorotoluene | - |

| Synonym | This compound | [1] |

| CAS Number | 84473-83-6 | [1] |

| Molecular Formula | C₇H₃Cl₄F | [2] |

| Molecular Weight | 247.91 g/mol | [2] |

| Physical Form | Solid, low-melting solid, or liquid | |

| Purity | ≥97% (as offered by some suppliers) | [2] |

| InChI Key | PNAGDDZKFJHOOK-UHFFFAOYSA-N | [2] |

| Storage Temperature | Room temperature, sealed in a dry environment |

Synthesis

A plausible method involves the free-radical chlorination of 2-chloro-6-fluorotoluene. This reaction would likely proceed under UV irradiation or in the presence of a radical initiator. The progressive chlorination of the methyl group would lead to the formation of the trichloromethyl moiety.

A patent for the preparation of the related compound, 2-chloro-6-fluorobenzaldehyde, describes the chlorination of 2-chloro-6-fluorotoluene under illumination to yield a mixture of chlorinated products, including 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and this compound.[3] This suggests that the target compound is an intermediate in this process.

Logical Flow of a Potential Synthesis:

Caption: Proposed synthesis pathway for α,α,α,2-Tetrachloro-6-fluorotoluene.

Spectral and Analytical Characterization

Specific spectral data (NMR, IR, Mass Spectrometry) for α,α,α,2-Tetrachloro-6-fluorotoluene are not available in the public domain. Characterization would rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing signals only in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns would be influenced by the chlorine and fluorine substituents.

-

¹³C NMR: The spectrum would show seven distinct signals: one for the trichloromethyl carbon and six for the aromatic carbons. The chemical shift of the -CCl₃ group would be a key identifier.

-

¹⁹F NMR: A single resonance would be expected for the fluorine atom, with coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

C-Cl stretching vibrations.

-

C-F stretching vibrations.

-

Aromatic C-H stretching and bending vibrations.

-

Aromatic C=C ring stretching vibrations.

A reference in a forensic library indicates the existence of an ATR-FTIR spectrum for this compound, though the actual spectrum is not provided.[4]

Mass Spectrometry (MS)

Mass spectrometry would be crucial for confirming the molecular weight and isotopic pattern. The fragmentation pattern would likely involve the loss of chlorine atoms from the trichloromethyl group and fragmentation of the aromatic ring. The presence of multiple chlorine atoms would result in a characteristic isotopic cluster for the molecular ion and fragment ions.

Biological Activity and Toxicology

There is no available information on the biological activity or mechanism of action of α,α,α,2-Tetrachloro-6-fluorotoluene.

Safety and Handling

Safety data sheets for this compound provide the following hazard information:

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Experimental Workflow for Handling and Preliminary Assessment:

Caption: A logical workflow for the safe handling and initial characterization of α,α,α,2-Tetrachloro-6-fluorotoluene.

Conclusion and Future Directions

α,α,α,2-Tetrachloro-6-fluorotoluene is a halogenated aromatic compound with limited available scientific data. This guide has compiled the known information regarding its chemical identity and safety precautions. The proposed synthetic route and expected analytical characterization provide a starting point for researchers interested in this molecule. Future research should focus on the development of a reliable synthetic protocol, followed by comprehensive spectroscopic and analytical characterization to confirm its structure. Subsequently, investigations into its physicochemical properties, reactivity, and potential biological activities could be pursued to determine its utility in drug discovery or materials science. Given the presence of multiple reactive sites, this compound could serve as a versatile building block in organic synthesis.

References

Safety and Handling of 2-Chloro-6-fluorobenzotrichloride: A Technical Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2-Chloro-6-fluorobenzotrichloride (CAS No. 84473-83-6) in a laboratory setting. Due to the limited availability of a complete safety data sheet for this specific compound, this document incorporates data from structurally similar chemicals to provide a thorough assessment of potential hazards and mitigation strategies. All information should be used in conjunction with your institution's safety policies and a thorough risk assessment before commencing any experimental work.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, its physical and chemical properties can be inferred from its structure and data available for analogous compounds.

| Property | Value | Source/Analogy |

| CAS Number | 84473-83-6 | ChemicalBook[1], CymitQuimica[2] |

| Molecular Formula | C7H3Cl4F | ChemicalBook[1], CymitQuimica[2] |

| Molecular Weight | 247.91 g/mol | ChemicalBook[1], CymitQuimica[2] |

| Appearance | Solid | CymitQuimica[2] |

| Reactivity | Highly reactive towards nucleophiles (e.g., water, alcohols, amines). Hydrolyzes in the presence of moisture.[1][3] | Inferred from Benzotrichloride[1][3] |

Hazard Identification and Classification

Based on available information and data from analogous compounds, this compound is expected to be a hazardous substance.

| Hazard Class | Category | GHS Hazard Statement | Source/Analogy |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | BLD Pharmatech Safety Data Sheet[4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | BLD Pharmatech Safety Data Sheet[4] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Inferred from 2-Chloro-6-fluorobenzyl chloride[5] and BLD Pharmatech Safety Data Sheet[4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Inferred from 2-Chloro-6-fluorobenzyl chloride[5] |

| Carcinogenicity | Suspected | May cause cancer | Inferred from Benzotrichloride[3] |

| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | Inferred from 2-Chloro-6-fluorobenzyl chloride[5] |

Note: The trichloromethyl group makes this compound highly reactive, particularly with water, leading to the formation of hydrochloric acid, which contributes to its corrosive properties.[6]

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when handling this compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Viton®, butyl rubber) | Prevents skin contact which can cause burns and absorption of the harmful substance. |

| Body Protection | Flame-retardant lab coat and chemical-resistant apron | Protects against splashes and potential fires. |

| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is required. | Prevents inhalation of harmful vapors. |

3.2. Engineering Controls

| Control | Specification |

| Ventilation | All work must be conducted in a properly functioning chemical fume hood. |

| Safety Equipment | An eyewash station and safety shower must be readily accessible. |

3.3. Storage

| Condition | Requirement |

| Location | Store in a cool, dry, well-ventilated area away from incompatible materials. |

| Container | Keep container tightly closed and sealed. |

| Incompatibilities | Bases, alcohols, amines, metals, and moisture.[7] |

Emergency Procedures

Immediate and appropriate response in case of an emergency is critical.

4.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

4.2. Spill and Leak Procedures

In the event of a spill, the following workflow should be initiated:

Caption: Emergency workflow for a spill of this compound.

Experimental Protocols: General Guidelines for a Nucleophilic Substitution Reaction

Objective: To safely perform a nucleophilic substitution on the trichloromethyl group of this compound.

Materials:

-

This compound

-

Nucleophile (e.g., an alcohol or amine)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inert gas (e.g., nitrogen, argon)

-

Quenching agent (e.g., saturated sodium bicarbonate solution)

Procedure:

Caption: A generalized experimental workflow for a nucleophilic substitution reaction.

Key Safety Considerations during the Protocol:

-

Inert Atmosphere: The high reactivity of the benzotrichloride group with moisture necessitates the use of an inert atmosphere to prevent unwanted hydrolysis and the formation of HCl gas.

-

Slow Addition: The nucleophile should be added slowly to control the reaction rate and any potential exotherm.

-

Quenching: The quenching step should be performed carefully, especially if the reaction mixture is acidic, to avoid rapid gas evolution.

-

Waste Disposal: All waste, including quenching solutions and solvents, must be disposed of as hazardous waste according to institutional guidelines.

Disposal

All materials contaminated with this compound, including empty containers, absorbent materials, and reaction waste, must be treated as hazardous waste.

Caption: Logical pathway for the proper disposal of hazardous waste.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, based on its structure and the known toxicity of related compounds, it is prudent to assume it is a toxic and potentially carcinogenic substance.[3][10] Halogenated aromatic compounds can persist in the environment and may have chronic toxic effects.[11] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[3]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough risk assessment. Always consult the most up-to-date safety data sheet available and your institution's safety guidelines before handling any chemical.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. chemcess.com [chemcess.com]

- 3. BENZOTRICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Benzotrichloride - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. 2-CHLORO-4-FLUOROBENZOTRICHLORIDE - Safety Data Sheet [chemicalbook.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of 2-Chloro-6-fluorobenzotrichloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorobenzotrichloride, a halogenated aromatic compound, serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chemical structure, featuring a trifluoromethyl group alongside chlorine and fluorine substituents on a benzene ring, imparts unique properties that are critical for its application in complex organic synthesis. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the available physicochemical properties of this compound and outlines a general methodology for solubility determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₄F | [1][2][3] |

| Molecular Weight | 247.9 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [1] |

| CAS Number | 84473-83-6 | [1][3] |

Note: The solid form of this compound suggests that its solubility will be temperature-dependent and will vary significantly across different solvent classes. General solubility principles suggest that it would be more soluble in chlorinated or aromatic solvents due to structural similarities. A related compound, 2-chloro-6-fluorophenylacetonitrile, is noted to be insoluble in water.[4]

Experimental Protocol: A General Method for Solubility Determination

The following protocol describes a standard method for determining the solubility of a solid compound like this compound in an organic solvent.

Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., acetone, ethanol, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mg/mL).

-

Logical Workflow and Diagrams

The following diagrams illustrate the logical workflow for assessing the utility of this compound in a research and development context.

References

Spectroscopic and Spectrometric Characterization of 2-Chloro-6-fluorobenzotrichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2-Chloro-6-fluorobenzotrichloride. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established analytical methodologies to present a predictive analysis. This document is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.

Chemical Structure and Properties

This compound is a halogenated aromatic compound with the molecular formula C₇H₃Cl₄F.[1] Its structure consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a trichloromethyl group.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₄F | [1] |

| Molecular Weight | 247.91 g/mol | [1] |

| CAS Number | 84473-83-6 | [2] |

| Appearance | Solid (predicted) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and trichloromethyl substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 7.6 - 7.8 | d | J(H,H) ≈ 8 |

| H-4 | 7.3 - 7.5 | t | J(H,H) ≈ 8, J(H,F) ≈ 8 |

| H-5 | 7.2 - 7.4 | d | J(H,H) ≈ 8 |

Note: Predictions are based on additive chemical shift rules and data from similar halogenated aromatic compounds.

2.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display six signals for the aromatic carbons and one for the trichloromethyl carbon. The chemical shifts are significantly affected by the attached halogens.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (-CCl₃) | 95 - 100 |

| C-2 (-Cl) | 132 - 135 (d, J(C,F) ≈ 2-4 Hz) |

| C-3 | 130 - 133 |

| C-4 | 125 - 128 (d, J(C,F) ≈ 15-20 Hz) |

| C-5 | 128 - 131 |

| C-6 (-F) | 160 - 165 (d, J(C,F) ≈ 240-250 Hz) |

| -CCl₃ | 90 - 95 |

Note: Predictions are based on data from compounds like 2-fluorobenzotrichloride and established substituent effects.[3]

2.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of halogenated aromatic compounds is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30-45°, relaxation delay 2-5 s, 1024 or more scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (e.g., to TMS at 0 ppm).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1600-1585 | Aromatic C=C stretch | Medium |

| 1500-1400 | Aromatic C=C stretch | Strong |

| 1250-1000 | C-F stretch | Strong |

| 800-600 | C-Cl stretch | Strong |

| 900-675 | Aromatic C-H out-of-plane bend | Strong |

Note: Predictions are based on characteristic IR frequencies for aromatic and halogenated compounds.[4][5]

3.1. Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6]

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the instrument and collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[6]

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will be characterized by the presence of isotopic peaks due to the chlorine atoms.

4.1. Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster will correspond to the molecule containing four ³⁵Cl atoms.

-

Fragmentation: Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the entire trichloromethyl group.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Comments |

| 246/248/250/252/254 | [C₇H₃³⁵Clₓ³⁷Cl₄₋ₓF]⁺ | Molecular ion cluster. The exact pattern depends on the number of ³⁵Cl and ³⁷Cl isotopes. |

| 211/213/215/217 | [C₇H₃³⁵Clₓ³⁷Cl₃₋ₓF]⁺ | Loss of a chlorine radical. |

| 176/178/180 | [C₇H₃³⁵Clₓ³⁷Cl₂₋ₓF]⁺ | Loss of two chlorine radicals. |

| 129 | [C₆H₃ClF]⁺ | Loss of the -CCl₃ group. |

| 117 | [CCl₃]⁺ | Trichloromethyl cation. |

Note: The presence of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic isotopic patterns for all chlorine-containing fragments.[7][8]

4.2. Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program to ensure good separation of the analyte from any impurities.

-

-

MS Detection:

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Electron ionization (EI) at 70 eV is a standard method for generating fragments.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the structure based on the fragmentation pattern.

Conclusion

This technical guide provides a predictive overview of the spectroscopic and spectrometric data for this compound, along with standardized experimental protocols. While direct experimental data is currently limited, the information presented, based on analogous compounds and established principles, offers a solid foundation for researchers, scientists, and drug development professionals in their analytical endeavors with this compound. The provided workflows and predicted data tables serve as a practical starting point for the characterization and quality control of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 84473-83-6 [chemicalbook.com]

- 3. 2-FLUOROBENZOTRICHLORIDE(488-98-2) 13C NMR spectrum [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Fourier transform infrared spectroscopy [bio-protocol.org]

- 7. docbrown.info [docbrown.info]

- 8. youtube.com [youtube.com]

Stability and Storage of 2-Chloro-6-fluorobenzotrichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties and Intrinsic Stability

2-Chloro-6-fluorobenzotrichloride, with the molecular formula C₇H₃Cl₄F, is a solid at room temperature. Its stability is influenced by the presence of the trichloromethyl group, which is susceptible to hydrolysis, and the halogenated benzene ring. Under normal, controlled laboratory conditions, the compound is considered stable. However, its reactivity with common laboratory reagents and sensitivity to environmental factors necessitate careful handling and storage.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on safety data sheets and general laboratory practice.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, dry place. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents hydrolysis from atmospheric moisture. |

| Light | Protect from light. | Avoids potential photolytic degradation. |

| Container | Tightly sealed, suitable containers. | Prevents contamination and exposure to moisture and air. |

| Ventilation | Well-ventilated area. | Ensures safe handling and dissipation of any potential vapors. |

Incompatibilities and Hazardous Decomposition

Understanding the chemical incompatibilities of this compound is critical to prevent hazardous reactions and degradation of the material. The compound should not be stored in proximity to the substances listed below.

| Incompatible Materials | Potential Hazard |

| Bases | Can promote hydrolysis and other degradation reactions. |

| Alcohols | May react with the trichloromethyl group. |

| Amines | Can lead to nucleophilic substitution reactions. |

| Metals | Potential for catalytic degradation or reaction. |

| Moisture/Water | Hydrolysis of the trichloromethyl group. |

Exposure to excessive heat or fire will lead to decomposition, producing hazardous substances.

| Condition | Hazardous Decomposition Products |

| Thermal Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (HF), Hydrogen chloride gas. |

A logical diagram illustrating the factors affecting the stability of this compound is provided below.

Caption: Factors leading to the degradation of this compound.

Experimental Protocols for Stability Assessment

While specific stability studies on this compound are not publicly documented, a robust stability testing program can be designed based on the internationally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2), and the Organisation for Economic Co-operation and Development (OECD). The following protocols are proposed for a comprehensive stability assessment.

Long-Term and Accelerated Stability Studies (ICH Q1A)

These studies are designed to determine the re-test period or shelf life of the substance under defined storage conditions.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months. |

Methodology:

-

Store a minimum of three batches of this compound in containers that simulate the proposed packaging.

-

Place the samples in calibrated stability chambers maintained at the conditions specified in the table above.

-

At each time point, withdraw samples and analyze for key stability-indicating parameters.

-

Analytical parameters should include:

-

Appearance (color, physical state)

-

Assay (e.g., by HPLC to determine purity)

-

Identification (e.g., by FTIR or NMR)

-

Impurities/Degradation products (e.g., by HPLC or GC-MS to identify and quantify)

-

Moisture content (e.g., by Karl Fischer titration)

-

Stress Testing

Stress testing helps to identify likely degradation products and elucidate degradation pathways.

| Stress Condition | Proposed Methodology |

| Acid Hydrolysis | Reflux in 0.1 M HCl for a specified period. |

| Base Hydrolysis | Reflux in 0.1 M NaOH for a specified period. |

| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature. |

| Thermal Degradation | Heat the solid material at elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation. |

| Photostability | Expose the substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). |

Methodology:

-

Subject samples of this compound to the stress conditions outlined above.

-

Analyze the stressed samples at appropriate time points.

-

The primary goal is to identify degradation products and to develop and validate a stability-indicating analytical method.

The following diagram illustrates a general workflow for a comprehensive stability study.

Caption: General workflow for a chemical stability study.

Conclusion

While this compound is stable under recommended conditions, its sensitivity to moisture, heat, and certain chemicals necessitates strict adherence to proper storage and handling protocols. For applications in drug development and other high-purity fields, it is imperative to conduct thorough stability studies following established international guidelines to ensure the material's quality and integrity over time. The experimental frameworks provided in this guide offer a comprehensive approach to generating the necessary stability data to support these applications.

A Technical Guide to the Synthesis Precursors of 1-Chloro-3-fluoro-2-(trichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the primary synthesis precursors and reaction pathway for 1-Chloro-3-fluoro-2-(trichloromethyl)benzene (CAS No. 84473-83-6). This compound, also known as 2-Chloro-6-fluorobenzotrichloride, is a halogenated aromatic molecule valuable as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] The core synthesis strategy involves the exhaustive photochlorination of a substituted toluene.

Core Synthesis Precursor

The principal starting material for the synthesis is 2-Chloro-6-fluorotoluene. Its properties and role are summarized below.

| Precursor | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role & Significance |

| 2-Chloro-6-fluorotoluene |  | 443-83-4[3] | C₇H₆ClF | 144.57[3] | The foundational building block whose methyl group undergoes free-radical chlorination to form the target trichloromethyl group. It is a key intermediate for pharmaceuticals and agrochemicals.[4] |

Synthetic Pathway Overview

The synthesis of 1-Chloro-3-fluoro-2-(trichloromethyl)benzene from its primary precursor is achieved via a free-radical substitution reaction. The process involves the progressive chlorination of the methyl group on the 2-Chloro-6-fluorotoluene ring until it is fully substituted, yielding the trichloromethyl group. This reaction is typically initiated by ultraviolet (UV) light.

Caption: Stepwise photochlorination of 2-Chloro-6-fluorotoluene.

Experimental Protocol: Photochlorination

The following is a representative experimental methodology derived from patent literature for the synthesis of 1-Chloro-3-fluoro-2-(trichloromethyl)benzene. The process describes the exhaustive chlorination of the precursor under thermal and photochemical conditions.

Objective: To synthesize 1-Chloro-3-fluoro-2-(trichloromethyl)benzene via the photochlorination of 2-Chloro-6-fluorotoluene.

Materials & Equipment:

-

Starting Material: 2-Chloro-6-fluorotoluene (C₇H₆ClF)

-

Reagent: Chlorine gas (Cl₂)

-

Additive (Optional): Phosphorus trichloride (PCl₃)

-

Equipment: 500mL four-neck glass reaction flask, reflux condenser, thermometer, gas inlet tube, tail gas absorption device, metal halide lamp (or other UV light source).

Procedure:

-

Setup: Assemble the reaction apparatus in a fume hood. Charge the 500mL four-neck flask with 250g of 2-Chloro-6-fluorotoluene. An optional additive, such as 0.5mL of phosphorus trichloride, can be added to improve product quality.[5]

-

Initiation: Begin stirring and heat the flask contents to the reaction temperature, typically between 100-200 °C (a specific example uses 180 °C).[5][6]

-

Reaction: Once the temperature is stable, commence irradiation with the metal halide lamp and begin bubbling chlorine gas through the reaction mixture at a controlled rate.[5][7]

-

Monitoring: The reaction proceeds through intermediate stages: the formation of 2-chloro-6-fluorobenzyl chloride, followed by 2-chloro-6-fluorobenzyl dichloride, and finally the target product.[6] The progress of the reaction should be monitored using a suitable analytical technique, such as gas chromatography (GC), until the concentration of the initial monochlorinated intermediate is below a specified threshold (e.g., < 0.5%).[6]

-

Work-up: Upon completion, stop the chlorine gas flow, turn off the light source, and allow the reaction mixture to cool. The crude product, consisting primarily of 1-Chloro-3-fluoro-2-(trichloromethyl)benzene, can be purified by standard methods such as fractional distillation under reduced pressure.

Key Experimental Parameters

The efficiency and selectivity of the synthesis are highly dependent on precise control over reaction conditions. The table below summarizes key quantitative data from cited experimental procedures.

| Parameter | Value / Range | Significance | Reference |

| Reaction Temperature | 100 - 200 °C | Influences reaction rate and selectivity. Higher temperatures favor free-radical substitution. | [6] |

| Light Source | Metal Halide Lamp (UV) | Essential for homolytic cleavage of Cl₂ to initiate the free-radical chain reaction. | [5] |

| Reactant Molar Ratio | Chlorine gas in excess | Ensures the reaction proceeds to exhaustive chlorination of the methyl group. | [7] |

| Additive (Optional) | Phosphorus trichloride | May act as a catalyst or scavenger to improve product quality and yield. | [5] |

| Reaction Endpoint | < 0.5% monochloride | A defined endpoint ensures high conversion to the desired trichlorinated product. | [6] |

Logical Workflow of Synthesis

The logical progression from precursor selection to final product synthesis follows a clear and defined path, emphasizing process control at each stage.

Caption: Logical workflow for the synthesis of the target compound.

References

- 1. 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene [myskinrecipes.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

Commercial Suppliers and Technical Guide for 2-Chloro-6-fluorobenzotrichloride

For researchers, scientists, and drug development professionals, 2-Chloro-6-fluorobenzotrichloride (CAS No. 84473-83-6) is a key chemical intermediate. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and core technical data.

Commercial Availability

This compound is available from a number of commercial chemical suppliers. These companies offer the compound in various quantities, typically with a purity of 97% or higher. For procurement, researchers can refer to the suppliers listed below. It is advisable to request a certificate of analysis to confirm the purity and specifications of the product.

| Supplier | Purity | Available Quantities |

| CymitQuimica | 97% | 1g, 5g, 25g, 100g[1] |

| ChemicalBook | Varies by supplier | Inquire with listed suppliers[2][3] |

| Indagoo (via CymitQuimica) | 97% | 1g, 5g, 25g, 100g[1] |

Physicochemical Properties

Below is a summary of the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 84473-83-6 | [1][2] |

| Molecular Formula | C₇H₃Cl₄F | [1] |

| Molecular Weight | 247.91 g/mol | [3] |

| Appearance | Solid | [1] |

| Purity | ≥ 97% | [1] |

| Synonyms | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene, α,α,α,2-Tetrachloro-6-fluorotoluene | [1] |

Synthesis and Reaction Pathways

The synthesis of this compound is primarily achieved through the exhaustive photochemical chlorination of 2-chloro-6-fluorotoluene. This process involves the substitution of the hydrogen atoms on the methyl group with chlorine atoms.

A detailed experimental protocol for a similar transformation, the synthesis of 2-chlorobenzotrichloride, suggests a viable pathway. The reaction can be catalyzed by phosphorus pentachloride at elevated temperatures.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is based on analogous chemical transformations and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2-Chloro-6-fluorotoluene

-

Chlorine gas

-

Phosphorus pentachloride (catalyst)

-

A reaction vessel equipped with a gas inlet, condenser, and a light source (e.g., a high-pressure mercury lamp)

Procedure:

-

Charge the reaction vessel with 2-chloro-6-fluorotoluene and a catalytic amount of phosphorus pentachloride.

-

Heat the mixture to a temperature between 150-260°C.

-

Introduce chlorine gas into the reaction mixture while irradiating with the light source.

-

Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed and the desired product is the major component.

-

Upon completion, stop the chlorine flow and cool the reaction mixture.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Potential Applications in Drug Development and Agrochemicals

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its utility as a chemical intermediate is significant. The trichloromethyl group is a versatile functional group that can be transformed into other functionalities, such as a carboxylic acid or an ester, through hydrolysis.

This reactivity makes this compound a valuable precursor for the synthesis of more complex molecules with potential biological activity. For instance, the corresponding benzoic acid derivative, 2-chloro-6-fluorobenzoic acid, is a known building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the chlorine and fluorine atoms can influence the pharmacokinetic and pharmacodynamic properties of the final active ingredient.

The following diagram illustrates the potential synthetic utility of this compound as a chemical intermediate.

Caption: Potential synthetic pathways from this compound.

References

Methodological & Application

Synthesis of 2-Chloro-6-fluorobenzoic Acid via Hydrolysis of 2-Chloro-6-fluorobenzotrichloride

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2-chloro-6-fluorobenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is achieved through the hydrolysis of 2-chloro-6-fluorobenzotrichloride. This application note outlines the reaction procedure, including reagent quantities, reaction conditions, and a comprehensive purification method. Additionally, it includes a summary of the expected yield and purity, along with a workflow diagram for clarity.

Introduction

2-Chloro-6-fluorobenzoic acid is a key building block in the synthesis of various biologically active molecules. The hydrolysis of the corresponding benzotrichloride derivative presents a direct and efficient route to this carboxylic acid. The trichloromethyl group is susceptible to hydrolysis under acidic or neutral conditions, typically at elevated temperatures, to yield the corresponding carboxylic acid and hydrochloric acid as a byproduct. Catalysts, such as solid superacids or Lewis acids, can be employed to facilitate this transformation under milder conditions and improve reaction rates. This protocol is based on established methodologies for the hydrolysis of benzotrichloride derivatives.

Reaction Scheme

Figure 1: General reaction scheme for the hydrolysis of this compound.

Experimental Protocol

Materials:

-

This compound (Starting Material)

-

Ferric solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃) or another suitable Lewis acid

-

Deionized water

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

-

Activated carbon

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a four-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, a thermometer, and a dropping funnel, add this compound.

-

Catalyst Addition: Add the ferric solid superacid catalyst to the reaction flask.

-

Heating: Heat the mixture to a temperature between 100°C and 200°C with vigorous stirring.

-

Water Addition: Slowly add deionized water to the reaction mixture through the dropping funnel over a period of 2-4 hours. Maintain the reaction temperature throughout the addition.

-

Reaction Monitoring: After the addition of water is complete, continue to stir the mixture at the same temperature for an additional 4-5 hours to ensure the reaction goes to completion. The reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a biphasic mixture is formed, separate the aqueous phase. If the product is in an organic phase, extract the aqueous phase with a suitable organic solvent. In many described procedures, the product is found in the aqueous phase after hydrolysis.

-

To the aqueous phase, add activated carbon and stir for 30 minutes to decolorize the solution.

-

Filter the mixture to remove the activated carbon and any solid catalyst.

-

-

Product Precipitation:

-

Cool the filtrate in an ice bath.

-

Slowly add hydrochloric acid or dilute sulfuric acid to the filtrate to adjust the pH to ≤ 6.

-

A white solid, 2-chloro-6-fluorobenzoic acid, will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the solid product by filtration.

-

Wash the solid with cold deionized water to remove any remaining acid and inorganic salts.

-

Dry the product under vacuum to a constant weight.

-

If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

-

Data Presentation

| Parameter | Value | Reference |

| Starting Material | This compound | |

| Product | 2-Chloro-6-fluorobenzoic Acid | |

| Catalyst | Ferric Solid Superacid | [1] |

| Reaction Temperature | 100 - 200 °C | [1] |

| Reaction Time | 6 - 9 hours | [1] |

| Yield | 90 - 95% | [1] |

| Purity (by HPLC) | > 99% | [1] |

Experimental Workflow

Figure 2: Detailed workflow for the synthesis of 2-chloro-6-fluorobenzoic acid.

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

The reaction generates hydrochloric acid as a byproduct, which is corrosive and toxic. Appropriate measures should be taken to scrub the off-gases.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Care should be taken when handling corrosive acids.

Conclusion

The hydrolysis of this compound provides an effective and high-yielding route to 2-chloro-6-fluorobenzoic acid. The use of a solid superacid catalyst allows for efficient conversion under controlled conditions. The protocol described herein is robust and can be adapted for various scales of production. The high purity of the final product makes it suitable for direct use in subsequent synthetic steps in pharmaceutical and agrochemical research and development.

References

Application Notes and Protocols: Hydrolysis of 2-Chloro-6-fluorobenzotrichloride to 2-Chloro-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorobenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its preparation via the hydrolysis of 2-chloro-6-fluorobenzotrichloride is a key transformation. This document provides detailed application notes and a comprehensive protocol for this chemical conversion. The hydrolysis of the trichloromethyl group proceeds readily in the presence of water, often catalyzed by an acid, to yield the corresponding carboxylic acid. This process is a fundamental reaction in organic synthesis for the preparation of benzoic acid derivatives from readily available toluene precursors.

Reaction Scheme

The overall chemical transformation is depicted below:

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | e.g., CymitQuimica | Starting material[1] |

| Sulfuric Acid (H₂SO₄) | 95-98% | Standard lab supplier | Catalyst |

| Water | Deionized | - | Reagent and solvent |

| Toluene | Anhydrous | Standard lab supplier | Co-solvent (optional) |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Standard lab supplier | For neutralization |

| Hydrochloric Acid (HCl) | Concentrated | Standard lab supplier | For acidification |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard lab supplier | For drying |

| Celite | - | Standard lab supplier | Filter aid |

Experimental Protocol

This protocol is based on general methods for the hydrolysis of benzotrichlorides and related compounds.[2][3]

1. Reaction Setup:

-

Set up a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The reaction should be performed in a well-ventilated fume hood.

-

Charge the flask with this compound (1.0 eq).

-

If desired, add toluene as a co-solvent.

2. Hydrolysis:

-

Slowly add a mixture of concentrated sulfuric acid (0.1-0.5 eq) and water (5-10 eq) to the stirred starting material through the dropping funnel. The addition should be exothermic, and the rate should be controlled to maintain a manageable reaction temperature.

-

After the addition is complete, heat the reaction mixture to a temperature between 100-150°C.[2][3]

-

Maintain the reaction at this temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) until the starting material is consumed. This may take several hours.

3. Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture into a beaker containing crushed ice.

-

The crude 2-chloro-6-fluorobenzoic acid may precipitate out of the aqueous solution. If not, proceed with extraction.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts and wash them with brine.

4. Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

For further purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene).

-

Alternatively, the crude product can be dissolved in a saturated solution of sodium bicarbonate. The aqueous layer is then washed with an organic solvent to remove any non-acidic impurities.

-

The aqueous layer is then acidified with concentrated hydrochloric acid until the pH is acidic, causing the pure 2-chloro-6-fluorobenzoic acid to precipitate.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. A yield of approximately 90% can be expected with a purity of over 99%.[3][4]

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₇H₃Cl₄F | [1] |

| Molecular Weight | 247.91 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity (Starting Material) | ≥97% | [1] |

| Product: 2-Chloro-6-fluorobenzoic acid | ||

| Molecular Formula | C₇H₄ClFO₂ | [5] |

| Molecular Weight | 174.55 g/mol | |

| Appearance | White solid | [4] |

| Melting Point | 156-159 °C | |

| Typical Yield | ~90% | [3][4] |

| Typical Purity (after purification) | >99% | [3][4] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-chloro-6-fluorobenzoic acid.

Safety Precautions

-

This reaction should be carried out by trained personnel in a well-ventilated fume hood.

-

This compound and concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction is exothermic and generates hydrogen chloride gas, which is corrosive and toxic. Ensure proper quenching and neutralization steps are followed.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 3. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. 2-Chloro-6-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Chloro-6-fluorobenzotrichloride and its Derivatives as Key Intermediates in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-6-fluorobenzotrichloride and its related compounds are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The unique substitution pattern of the benzene ring, featuring both chloro and fluoro groups, imparts specific electronic and steric properties that are leveraged in the construction of complex molecular architectures found in modern pharmaceuticals. This document provides an overview of the application of this class of intermediates, with a focus on the synthesis of β-lactam antibiotics, and includes detailed experimental protocols.

While direct large-scale pharmaceutical synthesis pathways starting from this compound are not extensively documented in publicly available literature, its precursor, 2-chloro-6-fluorotoluene, is a key starting material for the synthesis of essential drug intermediates. The chlorination of 2-chloro-6-fluorotoluene can yield 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzal chloride, and this compound. These intermediates, particularly 2-chloro-6-fluorobenzaldehyde derived from this family, are crucial in the production of antibiotics such as flucloxacillin.

Key Applications in Pharmaceutical Synthesis

The primary application of this chemical family lies in the synthesis of isoxazolyl penicillins, such as flucloxacillin. 2-Chloro-6-fluorobenzaldehyde is a critical building block for the construction of the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, which is subsequently coupled with 6-aminopenicillanic acid (6-APA) to form the final antibiotic.

Synthesis Pathway Overview: Flucloxacillin

The synthesis of flucloxacillin from 2-chloro-6-fluorotoluene involves several key steps, which are outlined below. This pathway highlights the importance of the 2-chloro-6-fluoro-substituted aromatic core in the final drug molecule.

Caption: Synthetic pathway of Flucloxacillin from 2-Chloro-6-fluorotoluene.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of flucloxacillin, based on established chemical principles. Researchers should adapt these protocols based on laboratory conditions and safety assessments.

Protocol 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde

This protocol describes the synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene.

Materials:

-

2-Chloro-6-fluorotoluene

-

Benzoyl peroxide or other radical initiator

-

Chlorine gas

-

85% Sulfuric acid

-

Solvent (e.g., carbon tetrachloride - use with extreme caution and appropriate ventilation)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Reaction vessel with reflux condenser, gas inlet, and mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Chlorination:

-

In a suitable reaction vessel, dissolve 2-chloro-6-fluorotoluene in an appropriate solvent.

-

Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

-

Heat the mixture to reflux.

-

Bubble chlorine gas through the refluxing solution. Monitor the reaction progress by GC analysis until the desired amount of 2-chloro-6-fluorobenzal dichloride is formed.

-

-

Hydrolysis:

-

Carefully add the crude 2-chloro-6-fluorobenzal dichloride to 85% sulfuric acid at a controlled temperature (e.g., 90°C).[1][2]

-

Stir the mixture until the hydrolysis is complete (monitor by TLC or GC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and then with a sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude 2-chloro-6-fluorobenzaldehyde by distillation or recrystallization.

-

Quantitative Data:

| Parameter | Value | Reference(s) |

| Purity of 2-chloro-6-fluorobenzaldehyde | >99% | [1][2] |

| Overall Yield | Approx. 90% | [1][2] |

Protocol 2: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

This protocol outlines the formation of the key isoxazole intermediate.

Materials:

-

2-Chloro-6-fluorobenzaldehyde

-

Ethyl acetoacetate

-

Piperidine (catalyst)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Thionyl chloride or oxalyl chloride

-

Ethanol

-

Toluene

-

Reaction vessel with Dean-Stark trap

-

Magnetic stirrer and heating plate

Procedure:

-

Knoevenagel Condensation:

-

In a reaction vessel, combine 2-chloro-6-fluorobenzaldehyde, ethyl acetoacetate, and a catalytic amount of piperidine in toluene.

-

Heat the mixture to reflux and remove water using a Dean-Stark trap until the reaction is complete.

-

Cool the reaction mixture and wash with water.

-

Remove the toluene under reduced pressure to obtain the crude condensation product.

-

-

Cyclization:

-

Dissolve the crude condensation product in ethanol.

-

Add a solution of hydroxylamine hydrochloride and sodium hydroxide in water.

-

Stir the mixture at room temperature until the cyclization is complete (monitor by TLC).

-

Remove the ethanol under reduced pressure and extract the product with a suitable organic solvent.

-

Dry the organic layer and remove the solvent to obtain the ethyl ester of the isoxazole carboxylic acid.

-

-

Hydrolysis:

-

Hydrolyze the ethyl ester using a solution of sodium hydroxide in aqueous ethanol.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Filter, wash with water, and dry the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

-

-

Acyl Chloride Formation:

-

Suspend the carboxylic acid in a dry, inert solvent (e.g., toluene).

-

Add thionyl chloride or oxalyl chloride dropwise at a controlled temperature.

-

Stir the mixture until the reaction is complete (cessation of gas evolution).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

-

Protocol 3: Coupling with 6-Aminopenicillanic Acid (6-APA)

This final step forms the β-lactam antibiotic.

Materials:

-

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

-

6-Aminopenicillanic acid (6-APA)